molecular formula C18H22N4O2S B2495472 N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 2034309-55-0

N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No. B2495472
M. Wt: 358.46
InChI Key: XLZFQMPRQKELKD-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that exhibit interesting biological and chemical properties due to their complex structure. The molecule includes functionalities that suggest it could be involved in a range of chemical reactions and interactions, potentially leading to various applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of complex molecules like this one typically involves multi-step chemical processes, including formation of the pyrazole ring, introduction of the dimethylaminoethyl side chain, and subsequent addition of the benzo[b]thiophene and methoxy methyl groups. Each step requires careful selection of reagents and conditions to ensure high yield and purity of the final product. A practical approach for synthesizing related compounds involves the esterification of specific acids followed by intramolecular cyclization and functional group modifications (Ikemoto et al., 2005).

Scientific Research Applications

Synthesis and Structural Modification

  • The compound is involved in the synthesis of heterocyclic compounds, with studies demonstrating methods to create pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives through reactions with nitrogen nucleophiles. This highlights its utility in expanding chemical libraries for further research applications (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

  • Another study focused on the synthesis of potential anticancer derivatives of pyrazolo[3,4,5-kl]acridine and indolo[2,3-a]acridine, indicating the compound's role in the development of novel anticancer agents. This underscores its potential in drug discovery, particularly in the oncology field (Bu, Chen, Deady, & Denny, 2002).

Pharmacological Applications

  • Research into the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, where the compound served as a precursor, showed potent cytotoxic effects against various cancer cell lines. This suggests its importance in the development of chemotherapeutic agents with high efficacy and specificity (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Future Directions

The potential applications of this compound could be vast, given the diversity of its functional groups. It could be of interest in fields like medicinal chemistry, materials science, or synthetic chemistry. Further studies would be needed to explore these possibilities .

properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-21(2)15(14-11-25-16-8-6-5-7-12(14)16)9-19-17(23)13-10-22(3)20-18(13)24-4/h5-8,10-11,15H,9H2,1-4H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZFQMPRQKELKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC(C2=CSC3=CC=CC=C32)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

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